テリトロマイシン

概要

説明

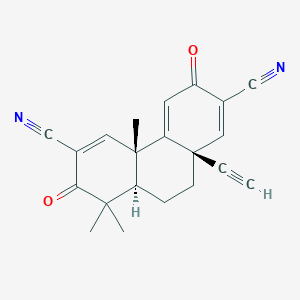

Telithromycin is a semi-synthetic erythromycin derivative and belongs to a new chemical class of antibiotics called ketolides . It is used to treat a lung infection called community-acquired pneumonia (CAP) and works by killing bacteria or preventing their growth .

Synthesis Analysis

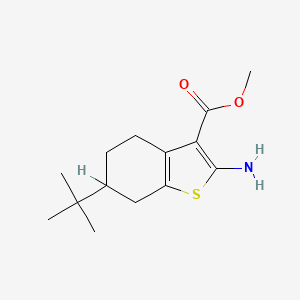

Telithromycin is a semi-synthetic derivative of erythromycin . It is created by substituting a ketogroup for the cladinose sugar and adding a carbamate ring in the lactone ring. An alkyl-aryl moiety is attached to this carbamate ring .

Molecular Structure Analysis

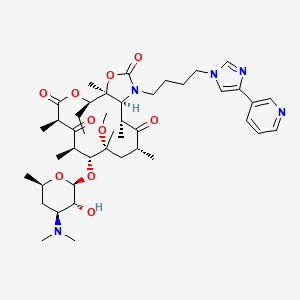

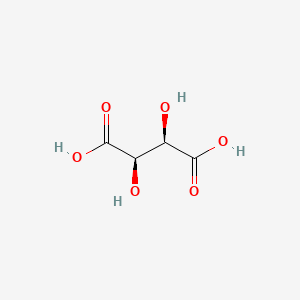

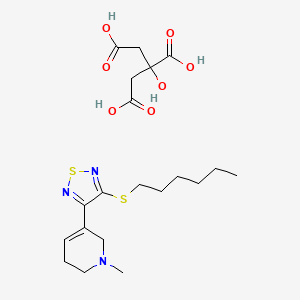

The molecular formula of Telithromycin is C43H65N5O10 . The crystal structures of telithromycin bound to E. coli have revealed several interactions that are important for telithromycin binding .

Chemical Reactions Analysis

Telithromycin binds to the 50S subunit of the 70S bacterial ribosome and blocks further peptide elongation . It binds to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V .

Physical And Chemical Properties Analysis

Telithromycin has a molecular weight of 812.018 g/mol . It has a melting point of 177 °C (351 °F) .

科学的研究の応用

抗菌活性

テリトロマイシンは、多くのグラム陽性菌種に対して強力なin vitro抗菌活性を有することが報告されています . 特に、黄色ブドウ球菌バイオフィルムに対して効果的です .

抗バイオフィルム活性

抗菌作用に加えて、テリトロマイシンは顕著な抗バイオフィルム活性も有しています。 サブ阻害濃度で、エンテロコッカス・フェカリス分離株のバイオフィルム形成を約35%阻害することが判明しました .

バイオフィルム根絶

テリトロマイシンは、最小阻害濃度(MIC)の8倍の濃度で使用した場合、エンテロコッカス・フェカリス分離株の確立されたバイオフィルムをほぼ40%減少させることが示されています。 この効果は、テリトロマイシンとアンプシリンを併用するとさらに増強され、確立されたバイオフィルムがほぼ70%減少します .

呼吸器感染症の治療

テリトロマイシンは、14員環マクロライドから誘導されたケトライド系抗生物質であり、エリスロマイシン耐性肺炎球菌に対して有効です。 リボソームRNAのドメインV(マクロライドと同様に)だけでなく、ドメインIIにも結合するため、in vitroで活性が高くなっています .

合成研究

9,12-ヘミアセタール副生成物の形成を防ぐための11,12-環状炭酸保護戦略に基づいて、テリトロマイシンの新規合成経路が開発されました。 11,12-炭酸-6-O-メチルエリスロマイシン中間体を介して、テリトロマイシンを6-O-メチルエリスロマイシンから5工程で合成し、全体収率は33%でした .

抗菌剤耐性研究

テリトロマイシンは、抗菌剤耐性に対抗する可能性について研究されています。 マクロライド耐性菌に対して良好な活性を示しています .

作用機序

Telithromycin, also known as Ketek, is a semi-synthetic erythromycin derivative . It belongs to a new chemical class of antibiotics called ketolides .

Target of Action

Telithromycin’s primary target is the 50S subunit of the 70S bacterial ribosome . This subunit is crucial for bacterial protein synthesis .

Mode of Action

Telithromycin prevents bacterial growth by interfering with bacterial protein synthesis . It binds simultaneously to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V . This dual binding is unique to telithromycin and differs from older macrolides that bind only to one domain .

Biochemical Pathways

By binding to the 50S ribosomal subunit, telithromycin blocks further peptide elongation . This action disrupts the protein synthesis pathway, inhibiting bacterial growth .

Pharmacokinetics

Telithromycin has a bioavailability of 57% and is unaffected by food . It is metabolized mainly by the liver, with 50% of the metabolism being CYP3A4-mediated . The elimination half-life is approximately 10 hours , and excretion occurs through both biliary and renal routes . Telithromycin is also concentrated in white blood cells, which may aid in treating intracellular pathogens .

Result of Action

Telithromycin is bactericidal against S. pneumoniae, H. influenzae, and M. catarrhalis and bacteriostatic against S. pyogenes and S. aureus . It has an antimicrobial spectrum similar or slightly broader than that of penicillin .

Action Environment

The efficacy of telithromycin can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 pathway may require dose adjustments or a temporary hiatus in the use of the coadministered drug . Additionally, telithromycin may potentiate the effects of oral anticoagulants, necessitating careful monitoring .

Safety and Hazards

生化学分析

Biochemical Properties

Telithromycin has enhanced activity in vitro because it binds not only to domain V of ribosomal RNA (like macrolides do) but also to domain II . This dual binding is unique to Telithromycin and enhances its activity against erythromycin-resistant pneumococci .

Cellular Effects

Telithromycin prevents bacterial growth by interfering with bacterial protein synthesis . It binds to the 50S subunit of the 70S bacterial ribosome and blocks further peptide elongation . This interference with protein synthesis inhibits the growth and reproduction of bacteria, thereby treating the infection.

Molecular Mechanism

The molecular mechanism of Telithromycin involves binding to the 50S subunit of the 70S bacterial ribosome . It binds simultaneously to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V, where older macrolides bind only to one . This unique binding mechanism allows Telithromycin to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

Its enhanced activity against some common respiratory pathogens makes it a valuable addition to the available macrolides .

Metabolic Pathways

Telithromycin is involved in the macrolide-lincosamide-streptogramin class of antibiotics metabolic pathway . It interacts with the 50S subunit of the 70S bacterial ribosome, which is a crucial component of this pathway .

Subcellular Localization

The subcellular localization of Telithromycin is at the 50S subunit of the 70S bacterial ribosome . This is where it exerts its effects by blocking peptide elongation and interfering with protein synthesis .

特性

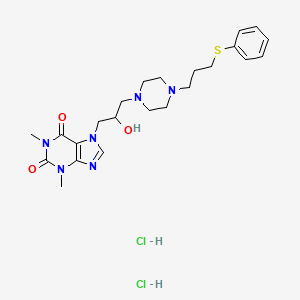

| { "Design of the Synthesis Pathway": "The synthesis pathway for Telithromycin involves the synthesis of the key intermediate, (3R,4S,5S,6R)-3-(dimethylamino)-6-methoxy-4-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-one, which is then converted into Telithromycin through a series of reactions.", "Starting Materials": [ "3,4,6-tri-O-acetyl-D-glucal", "dimethylamine", "methyl magnesium bromide", "tetrahydro-2H-pyran-2-ol", "3,4-dimethyl-5-hydroxy-2(5H)-furanone", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium sulfate", "methylene chloride", "ethanol", "water" ], "Reaction": [ "Step 1: Protection of 3,4,6-tri-O-acetyl-D-glucal with acetic anhydride and catalytic sulfuric acid to form 1,2,4,6-tetra-O-acetyl-3-deoxy-D-glucal.", "Step 2: Conversion of 1,2,4,6-tetra-O-acetyl-3-deoxy-D-glucal to (3R,4S,5S,6R)-3-(dimethylamino)-6-methoxy-4-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-one through a series of reactions involving dimethylamine, methyl magnesium bromide, and tetrahydro-2H-pyran-2-ol.", "Step 3: Conversion of (3R,4S,5S,6R)-3-(dimethylamino)-6-methoxy-4-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-one to Telithromycin through a series of reactions involving 3,4-dimethyl-5-hydroxy-2(5H)-furanone, phosphorus oxychloride, sodium bicarbonate, sodium hydroxide, hydrochloric acid, sodium chloride, sodium sulfate, methylene chloride, ethanol, and water." ] } | |

CAS番号 |

191114-48-4 |

分子式 |

C43H65N5O10 |

分子量 |

812.0 g/mol |

IUPAC名 |

(1S,2S,5S,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |

InChI |

InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27-,28+,29+,32+,33+,36-,37-,38-,40+,42-,43-/m1/s1 |

InChIキー |

LJVAJPDWBABPEJ-ZHVJIJPXSA-N |

異性体SMILES |

CC[C@H]1[C@@]2([C@@H]([C@@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |

SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |

正規SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |

外観 |

Solid powder |

Color/Form |

White to off-white crystalline powder Crystals from ethe |

melting_point |

176-188 °C 187-188 °C |

その他のCAS番号 |

191114-48-4 |

物理的記述 |

Solid |

ピクトグラム |

Corrosive; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

2.83e-02 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

HMR 3647 HMR-3647 HMR3647 Ketek RU 66647 RU-66647 telithromycin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Telithromycin?

A1: Telithromycin, a ketolide antibiotic, exerts its antibacterial effect by binding to the bacterial ribosome, specifically the 50S ribosomal subunit, and inhibiting protein synthesis. [, , ] This interaction prevents the bacterial ribosome from translating messenger RNA (mRNA), effectively halting the production of essential proteins. []

Q2: How does Telithromycin's binding to the ribosome differ from that of macrolides?

A2: Telithromycin demonstrates a unique binding interaction with the bacterial ribosome compared to traditional macrolides. While both classes bind to domain V of 23S rRNA, telithromycin also exhibits a strong interaction with the 752 hairpin of domain II due to its C11/C12 carbamate side chain. This additional binding site contributes to Telithromycin's retained activity against many macrolide-resistant organisms. [, ]

Q3: What are the downstream effects of Telithromycin's inhibition of bacterial protein synthesis?

A3: Inhibiting bacterial protein synthesis ultimately leads to bacterial growth arrest and cell death. This is because proteins are essential for a wide range of cellular processes, including metabolism, DNA replication, and cell wall synthesis.

Q4: What is the molecular formula and weight of Telithromycin?

A4: This information is not explicitly provided in the provided research papers. For detailed structural information, please refer to chemical databases like PubChem or ChemSpider.

Q5: Is there any spectroscopic data available for Telithromycin in the provided research papers?

A5: The provided research papers do not present specific spectroscopic data for Telithromycin.

Q6: How does the chemical structure of Telithromycin contribute to its stability?

A6: Telithromycin possesses a keto group at position 3 of the macrolactone ring, a characteristic feature of ketolides that differentiates them from macrolides. This keto group enhances acid stability, making it less susceptible to degradation in acidic environments. []

Q7: Does Telithromycin exhibit any catalytic properties?

A7: Telithromycin is not known to possess catalytic properties. Its primary function is to bind to the bacterial ribosome and inhibit protein synthesis, acting as a bacteriostatic or bactericidal agent.

Q8: Have any computational chemistry studies been conducted on Telithromycin?

A8: The provided research papers do not discuss computational chemistry studies on Telithromycin.

Q9: How do structural modifications to the macrolide scaffold influence the activity of Telithromycin?

A9: The replacement of the L-cladinose moiety at position 3 of the macrolactone ring with a keto group, along with the addition of a carbamate linked to an alkyl-aryl extension at C11/C12, significantly impacts Telithromycin's activity. These modifications not only improve acid stability but also enhance its binding affinity to the ribosome, leading to increased activity against macrolide-resistant bacteria. []

Q10: Are there any specific formulation strategies employed to enhance the stability, solubility, or bioavailability of Telithromycin?

A10: While the provided papers don't delve into specific formulation strategies, they highlight Telithromycin's favorable pharmacokinetic properties, including good oral bioavailability (≈ 57%) and extensive tissue distribution. [, ]

Q11: How is Telithromycin metabolized in the body?

A11: Telithromycin is primarily metabolized in the liver. Approximately half of its metabolism is mediated by the cytochrome P450 (CYP) 3A4 system, while the other half is CYP3A4-independent. [, ]

Q12: How does Telithromycin's pharmacokinetic profile contribute to its clinical use in respiratory tract infections?

A12: Telithromycin demonstrates favorable pharmacokinetic properties for treating respiratory tract infections. It exhibits extensive tissue distribution, effectively penetrating into bronchopulmonary tissue and epithelial lining fluid. [, ] Moreover, its elimination half-life of approximately 10 hours allows for once-daily dosing. []

Q13: What is the in vitro activity of Telithromycin against key respiratory pathogens?

A14: Telithromycin exhibits potent in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae (including penicillin- and macrolide-resistant strains), Haemophilus influenzae, Moraxella catarrhalis, Staphylococcus aureus, and Streptococcus pyogenes. [, , , ] It also demonstrates activity against atypical pathogens like Chlamydia pneumoniae and Mycoplasma pneumoniae. [, ]

Q14: How effective is Telithromycin in animal models of infection?

A15: Telithromycin has demonstrated efficacy in various animal models of infection. For instance, in a murine thigh infection model, the drug effectively reduced bacterial density in thigh tissue infected with Streptococcus pneumoniae, including macrolide- and fluoroquinolone-resistant strains. [] Additionally, in a murine model of pulmonary infection induced by Staphylococcus aureus, pretreatment with Telithromycin effectively reduced the bacterial load in the lungs. []

Q15: What clinical trials have been conducted to evaluate the efficacy of Telithromycin?

A16: Several clinical trials have assessed the efficacy of Telithromycin in treating community-acquired pneumonia (CAP), acute exacerbations of chronic bronchitis (AECB), acute maxillary sinusitis (AMS), and pharyngitis/tonsillitis. These trials have demonstrated that Telithromycin, at a dosage of 800mg once daily, achieves clinical cure rates comparable to other commonly used antibiotics. [, , ]

Q16: What are the known mechanisms of resistance to Telithromycin in Streptococcus pneumoniae?

A17: Resistance to Telithromycin in Streptococcus pneumoniae can occur through mutations in ribosomal proteins L4 and L22, as well as mutations in domain II and V of 23S rRNA. [, ] Another mechanism involves a deletion in the leader sequence of the erm(B) gene, which encodes a ribosomal methylase. This deletion leads to increased expression of erm(B) and higher levels of rRNA methylation, hindering Telithromycin binding to the ribosome. []

Q17: Does cross-resistance exist between Telithromycin and other macrolides?

A18: While Telithromycin retains activity against many macrolide-resistant strains, cross-resistance can still occur, particularly with strains exhibiting the constitutive MLSB phenotype. [, , ]

Q18: Can exposure to macrolides induce resistance to Telithromycin in Streptococcus pneumoniae?

A19: Yes, studies have shown that exposure to macrolides like erythromycin can induce resistance to Telithromycin in Streptococcus pneumoniae strains with the constitutive MLSB phenotype. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)